molecular formula C9H19NO2 B1594566 2-Ethylhexyl carbamate CAS No. 4248-21-9

2-Ethylhexyl carbamate

Cat. No. B1594566
CAS RN: 4248-21-9
M. Wt: 173.25 g/mol
InChI Key: OZDFMZUKOBBNHM-UHFFFAOYSA-N
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Description

2-Ethylhexyl carbamate is a chemical compound with the molecular formula C9H19NO2 . It has an average mass of 173.253 Da and a monoisotopic mass of 173.141586 Da . It is also known by other names such as 2-Ethylhexylcarbamat, Carbamate de 2-éthylhexyle, and Carbamic acid, 2-ethylhexyl ester .


Synthesis Analysis

The synthesis of 2-Ethylhexyl carbamate can be achieved through a process involving silver N-(2-ethylhexyl)carbamate. In a study, silver nanoparticles were prepared in-situ onto plasma-pretreated cotton fibers using the simple pad-dry-cure method. The nanoparticles were produced by thermal reduction of excess Ag+ from an aqueous solution of silver N-(2-ethylhexyl)carbamate on the fibrous cotton surface at 130°C . Another study showed a simple reduction process of silver N-(2-ethylhexyl)carbamate to AgNPs via thermal decomposition, which is associated with releasing carbon dioxide and producing 2-ethyl-1-hexylamine .


Molecular Structure Analysis

The molecular structure of 2-Ethylhexyl carbamate consists of 30 bonds in total. There are 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 (thio-) carbamate(s) (aliphatic) .


Physical And Chemical Properties Analysis

2-Ethylhexyl carbamate has a molecular formula of C9H19NO2 and an average mass of 173.253 Da .

Safety And Hazards

2-Ethylhexyl carbamate is harmful if swallowed and in contact with skin. It is also a severe eye irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

In terms of future directions, one study suggested that a carbamate sidechain with a different secondary or tertiary structure may be applied, allowing easy removal of the sidechain and restoration of the PPy structure .

properties

IUPAC Name

2-ethylhexyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDFMZUKOBBNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962527
Record name 2-Ethylhexyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl carbamate

CAS RN

4248-21-9
Record name Carbamic acid, 2-ethylhexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4248-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004248219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYLHEXYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9F832T70Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
ME El-Naggar, TA Khattab, MS Abdelrahman… - Cellulose, 2021 - Springer
In-situ preparation of silver nanoparticles (AgNPs) into plasma-pretreated cotton substrates adds novel functional properties and expands their potential applications. Herein, we report …
Number of citations: 55 link.springer.com
MA Pereira, MM Khoury, HP Glauert, RA Davis - Cancer letters, 1991 - Elsevier
… ministered in 10 ml water/kg body weight except for 2-ethylhexyl carbamate which was administered in corn oil and for 15, 20 and 30 mg/kg hydroxypropyl carbamate which were …
Number of citations: 11 www.sciencedirect.com
H Fu - 2023 - uwspace.uwaterloo.ca
… However, the 2-ethylhexyl carbamate sidechain could not be completely removed by thermal annealing and acid cleavage due to the primary structure of ethylhexyl aliphatic chain of …
Number of citations: 0 uwspace.uwaterloo.ca
SW Yun, JR Cha, MS Gong - Bulletin of the Korean Chemical …, 2014 - koreascience.kr
… Graphene/Ag film was prepared from the solution of graphene (5 mg) dispersed in silver 2ethylhexyl carbamate (0.5 g) and isopropanol (50 mL) using spin-coating technique (2500 rpm …
Number of citations: 18 koreascience.kr
R Vijayaraghavan, DR Macfarlane - ACS Sustainable Chemistry & …, 2014 - ACS Publications
A series of alkyl carbamate ionic liquids (ILs) have been prepared from CO 2 and an amine, including a number of novel members of the family, in order to provide a range of solvent …
Number of citations: 26 pubs.acs.org
JHL Ngai, X Gao, P Kumar, J Polena… - Advanced Electronic …, 2021 - Wiley Online Library
… Based on the theoretical weight loss of 4.5% due to the release of CO 2 for a complete decomposition, about 82% of the 2-ethylhexyl carbamate side chains decomposed when heated …
Number of citations: 13 onlinelibrary.wiley.com
AM Atta - Luminescence, 2021 - Wiley Online Library
Smart textiles with a multifunctional surface, such as with photoluminescence, antimicrobial, and superhydrophobic properties, are highly desirable. Silver nanoparticles (Ag NPs) were …
AM Atta, HM Abomelka - Materials Chemistry and Physics, 2021 - Elsevier
Smart materials with multiple functions have been highly desirable. The in situ synthesis and integration of silver nanoparticles (AgNPs) into cellulosic fibers adds novel functions and …
Number of citations: 18 www.sciencedirect.com
WM KRAFT, RM HERBST - The Journal of Organic Chemistry, 1945 - ACS Publications
Sedative and hypnotic action has long been associated with various compounds containing amidic linkages. In conjunction with selected alkyl radicals the sedative potency increases …
Number of citations: 23 pubs.acs.org
CP Song, QY Yap, MYA Chong… - ACS Sustainable …, 2018 - ACS Publications
Ionic liquid-based aqueous two-phase systems (IL-ATPSs) have been studied comprehensively as a potential alternative method for protein purification. One of the distinct features of IL-…
Number of citations: 15 pubs.acs.org

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